The compound 2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide, commonly referred to as BI-3802, is a synthetic organic molecule developed for its potential therapeutic applications. This compound has been primarily studied for its ability to promote the degradation of the oncogenic transcription factor BCL6, which plays a significant role in various cancers. The compound's structure allows it to bind specifically to the BTB domain of BCL6, facilitating its ubiquitination and subsequent degradation through the proteasomal pathway .
BI-3802 was patented by Boehringer Ingelheim in 2018, indicating its development as a novel therapeutic agent within the pharmaceutical industry. Its chemical properties and biological activity have been documented in various scientific resources, including pharmacological databases and peer-reviewed articles .
The synthesis of BI-3802 involves several steps that typically include:
The specific reaction conditions, including temperature, solvent choice (commonly DMF or DMSO), and reaction time, are critical for optimizing yield and purity. Analytical techniques such as HPLC (high-performance liquid chromatography) and NMR (nuclear magnetic resonance) spectroscopy are employed to monitor the progress of the synthesis and confirm the structure of the final product.
The molecular formula for BI-3802 is , with a molecular weight of 393.86 g/mol. The compound features several key functional groups:
The compound's structure can be represented using various chemical notations, including SMILES and InChI formats:
CC(C)N1CCCCC1C(=O)N(C)C(=O)C2=C(C=CN=C2C(=N)N=C(C(=O)N(C)C(=O)C(=O)N(C)C(=O)C(=O))C(=O))C(=O))Cl
GXTJETQFYHZHNB-GASCZTMLSA-N
BI-3802 undergoes various chemical reactions that can be categorized into:
The stability of BI-3802 in different pH environments has been evaluated to understand its degradation pathways. Kinetic studies may also be performed to determine reaction rates under various conditions.
The mechanism by which BI-3802 exerts its effects involves:
Studies have shown that treatment with BI-3802 leads to significant anti-proliferative effects in cancer cell lines expressing BCL6, confirming its potential as an anticancer agent.
BI-3802 is typically characterized by:
Key chemical properties include:
Relevant data from analytical studies indicate that the compound exhibits favorable pharmacokinetic properties suitable for drug development.
BI-3802 has garnered interest primarily in oncology research due to its ability to modulate protein levels involved in cancer progression. Its applications include:
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: